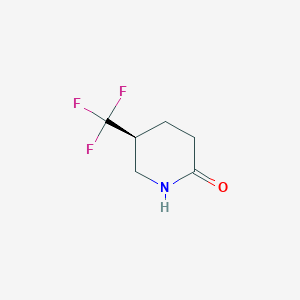

(5S)-5-(trifluoromethyl)piperidin-2-one

CAS No.:

Cat. No.: VC18654159

Molecular Formula: C6H8F3NO

Molecular Weight: 167.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8F3NO |

|---|---|

| Molecular Weight | 167.13 g/mol |

| IUPAC Name | (5S)-5-(trifluoromethyl)piperidin-2-one |

| Standard InChI | InChI=1S/C6H8F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h4H,1-3H2,(H,10,11)/t4-/m0/s1 |

| Standard InChI Key | YRKCLUZAQCBIII-BYPYZUCNSA-N |

| Isomeric SMILES | C1CC(=O)NC[C@H]1C(F)(F)F |

| Canonical SMILES | C1CC(=O)NCC1C(F)(F)F |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

(5S)-5-(trifluoromethyl)piperidin-2-one belongs to the piperidin-2-one family, a six-membered lactam ring system. The compound’s stereochemistry is defined by the (5S) configuration, which influences its three-dimensional conformation and interactions with biological targets. Key structural features include:

-

Trifluoromethyl Group: Positioned at the 5-carbon, this electron-withdrawing group enhances the compound’s lipophilicity and resistance to metabolic degradation.

-

Ketone Functionality: The 2-position ketone introduces polarity, enabling hydrogen bonding with enzymatic active sites.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈F₃NO |

| Molecular Weight | 167.13 g/mol |

| IUPAC Name | (5S)-5-(trifluoromethyl)piperidin-2-one |

| Canonical SMILES | C1CC(=O)NCC1C(F)(F)F |

| Isomeric SMILES | C1CC(=O)NC[C@H]1C(F)(F)F |

The stereochemical integrity of the (5S)-enantiomer is critical for its potential biological activity, as enantiomers often exhibit divergent pharmacological profiles.

Synthetic Approaches and Methodologies

Industrial Scalability

Industrial production may leverage continuous-flow reactors to optimize reaction conditions, ensuring consistent enantiopurity and yield. Catalytic methods, particularly those using transition metals, are favored for their efficiency and scalability.

Applications in Medicinal Chemistry

Role of Fluorination

The trifluoromethyl group is a hallmark of modern drug design, conferring:

-

Enhanced Lipophilicity: Improved membrane permeability and bioavailability.

-

Metabolic Stability: Resistance to oxidative degradation by cytochrome P450 enzymes.

Target Hypotheses

Although specific targets for (5S)-5-(trifluoromethyl)piperidin-2-one remain unconfirmed, structurally related piperidinones have shown activity against:

-

Neurotransmitter Receptors: Modulation of dopaminergic and serotonergic pathways.

-

Enzyme Inhibition: Interaction with proteases or kinases due to hydrogen-bonding capacity.

Table 2: Comparative Analysis of Piperidinone Derivatives

| Compound | Substituents | Biological Activity |

|---|---|---|

| (5S)-5-(Trifluoromethyl)piperidin-2-one | 5-CF₃, 2-ketone | Hypothesized neuroactivity |

| (5R)-5-(Trifluoromethyl)piperidin-2-one | 5-CF₃ (R-configuration) | Reduced receptor affinity |

| 5-Methylpiperidin-2-one | 5-CH₃ | Baseline enzymatic inhibition |

Pharmacological and Toxicological Considerations

Pharmacokinetic Profiling

The compound’s logP value, estimated at 1.2–1.5, suggests moderate lipophilicity conducive to blood-brain barrier penetration. Metabolic studies on similar trifluoromethylated compounds indicate primary excretion pathways via renal clearance, with limited hepatic involvement.

Future Directions and Research Opportunities

Target Identification

High-throughput screening against protein libraries could elucidate specific molecular targets. Computational docking studies, leveraging the compound’s resolved crystal structure, may prioritize candidates like:

-

G-Protein-Coupled Receptors (GPCRs): Due to the piperidine scaffold’s prevalence in GPCR ligands.

-

Epigenetic Regulators: Bromodomains or histone deacetylases.

Analog Development

Structural modifications to enhance potency or selectivity might include:

-

N-Alkylation: To modulate basicity and membrane permeability.

-

Ring Expansion: Synthesis of azepanone analogs for altered conformational dynamics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume